![molecular formula C23H36INO B3823510 2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide](/img/structure/B3823510.png)
2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide
Overview
Description
2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide is a quaternary ammonium compound featuring an adamantyl group. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide typically involves the reaction of 2-[4-(1-Adamantyl)phenoxy]ethanol with diethylmethylamine in the presence of an iodinating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions.
Reduction: The phenoxy group can be reduced to a phenol derivative.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized adamantyl derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide involves its interaction with cellular membranes. The adamantyl group can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1-Adamantyl)phenoxy]ethanol
- Ethyl 2-[4-(1-Adamantyl)phenoxy]propanoate
Uniqueness
2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced interaction with biological membranes compared to its non-quaternary counterparts.
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36NO.HI/c1-4-24(3,5-2)10-11-25-22-8-6-21(7-9-22)23-15-18-12-19(16-23)14-20(13-18)17-23;/h6-9,18-20H,4-5,10-17H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXAFKPJNZQIK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


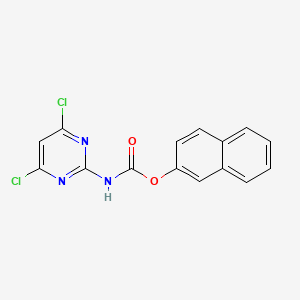
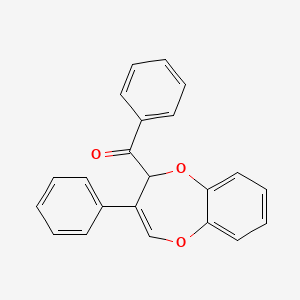

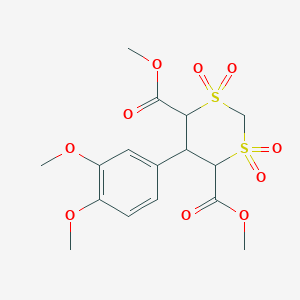
![11-methoxy-8-phenylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol](/img/structure/B3823469.png)
![6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3823475.png)
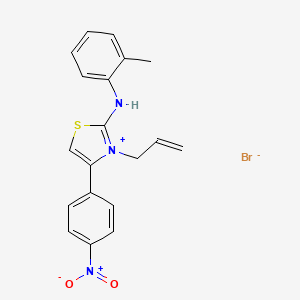
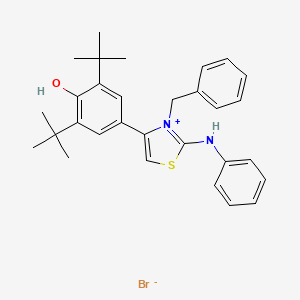
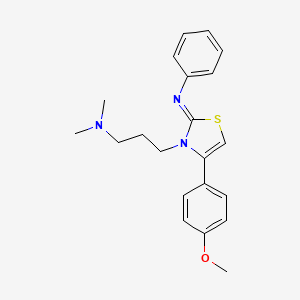
![3-[6-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-3-ium-3-yl]hexyl]-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-3-ium-2-amine;dibromide](/img/structure/B3823501.png)
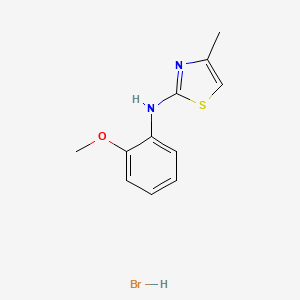
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one](/img/structure/B3823524.png)
![[2-Hydroxy-3-(4-methylmorpholin-4-ium-4-yl)propyl] adamantane-1-carboxylate;iodide](/img/structure/B3823531.png)
![N-({[3-(diethylamino)-2-hydroxypropyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3823534.png)
